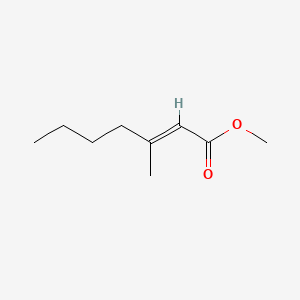
Methyl (2E)-3-methyl-2-heptenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl3-methylhept-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound, specifically, is characterized by its unique structure, which includes a double bond in the trans configuration (E) and a methyl group attached to the third carbon of the hept-2-enoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl3-methylhept-2-enoate typically involves the esterification of 3-methylhept-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of (E)-Methyl3-methylhept-2-enoate can be achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. This process is efficient and allows for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl3-methylhept-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild heating conditions.
Major Products
Oxidation: 3-methylhept-2-enoic acid.
Reduction: 3-methylhept-2-enol.
Substitution: 3-methylhept-2-enamide.
Applications De Recherche Scientifique
(E)-Methyl3-methylhept-2-enoate has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (E)-Methyl3-methylhept-2-enoate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ester functional group is known to be reactive and can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the double bond and methyl group.
Ethyl 3-methylhept-2-enoate: Similar but with an ethyl group instead of a methyl group.
Methyl 3-methylhex-2-enoate: Similar but with a shorter carbon chain.
Uniqueness
(E)-Methyl3-methylhept-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its trans configuration and the presence of a methyl group at the third carbon make it particularly interesting for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
methyl (E)-3-methylhept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h7H,4-6H2,1-3H3/b8-7+ |
Clé InChI |
HNWUSDMNZOAUQR-BQYQJAHWSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)OC)/C |
SMILES canonique |
CCCCC(=CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


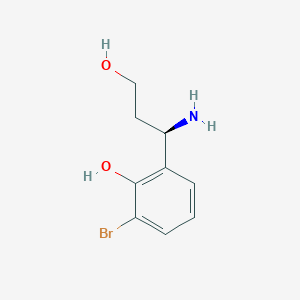
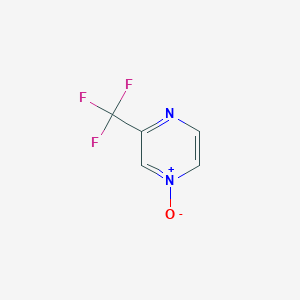
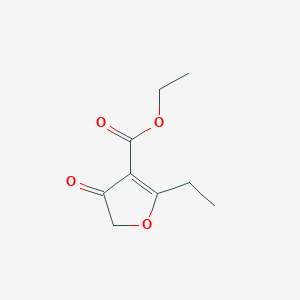
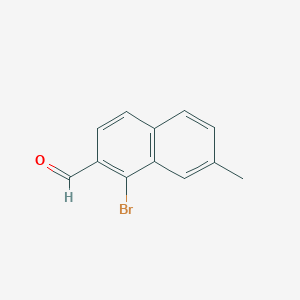
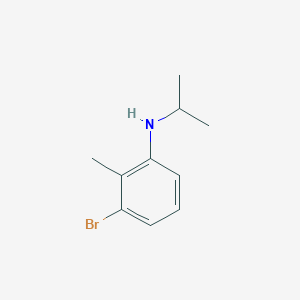

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
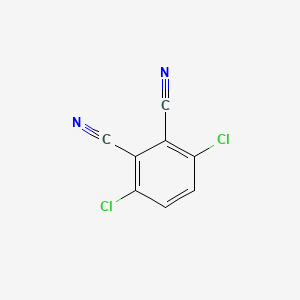

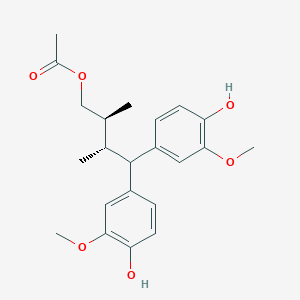
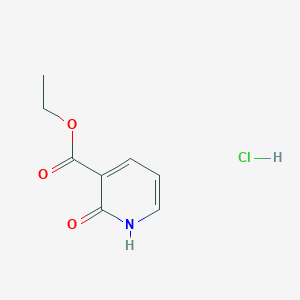
![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)
